molecular formula C12H21NO3 B1374969 cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1005397-64-7

cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1374969
CAS No.: 1005397-64-7
M. Wt: 227.3 g/mol
InChI Key: ADBYGASBXODWTQ-DTORHVGOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of Di-tert-butyl dicarbonate with (2S,6R)-2,6-dimethylpiperidin-4-one . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols.

Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester serves as a precursor for various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases. Notably, derivatives of this compound have shown potential as inhibitors in enzyme-catalyzed reactions, making it relevant in the design of therapeutic agents .

Organic Synthesis

This compound is utilized in organic synthesis as an intermediate in the preparation of more complex molecules. Its ability to undergo various chemical reactions, such as acylation and alkylation, makes it a valuable building block in synthetic organic chemistry. Researchers have successfully employed it to synthesize other piperidine derivatives with enhanced biological activity .

Material Science

This compound has been explored for its potential applications in polymer chemistry. Its reactivity can be harnessed to create new polymeric materials that exhibit desirable mechanical and thermal properties. This opens avenues for its use in the development of advanced materials for coatings, adhesives, and composites .

Case Study 1: Synthesis of Piperidine Derivatives

A study demonstrated the use of this compound as a key intermediate in synthesizing biologically active piperidine derivatives. The research highlighted the efficiency of using this compound in multi-step synthesis pathways, leading to compounds with promising pharmacological profiles.

Case Study 2: Polymer Development

In another investigation, researchers utilized this compound to develop new copolymers with enhanced thermal stability. The study reported on the characterization of these materials and their potential applications in high-performance coatings.

Mechanism of Action

The mechanism of action of cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural configuration and the presence of both dimethyl and tert-butyl ester groups. These features confer distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Biological Activity

cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1005397-64-7) is a synthetic compound belonging to the piperidine family, known for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12_{12}H21_{21}NO3_3
  • Molecular Weight : 227.30 g/mol
  • Synonyms : cis-1-Boc-2,6-dimethylpiperidin-4-one, tert-butyl cis-2,6-dimethyl-4-oxopiperidine-1-carboxylate

Research indicates that piperidine derivatives exhibit various biological activities, including anticancer effects, enzyme inhibition, and neuroprotective properties. The specific mechanisms attributed to this compound include:

  • Inhibition of Histone Deacetylases (HDACs) : Certain analogs of piperidine compounds have shown selective inhibition of HDAC enzymes, which play a crucial role in gene regulation and cancer progression. For instance, studies on related compounds reveal IC50_{50} values ranging from 14 to 67 nM against HDAC1–3 and 10–11 .
  • Anticancer Activity : The compound has been investigated for its cytotoxic effects on various cancer cell lines. In specific studies, related piperidine derivatives have demonstrated enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor models compared to standard chemotherapeutics .
  • Neuroprotective Effects : Some piperidine derivatives exhibit dual cholinesterase inhibition and antioxidant properties, making them potential candidates for Alzheimer's disease treatment . The presence of specific functional groups significantly influences their bioactivity.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

StudyFocusFindings
HDAC InhibitionIdentified selective HDAC inhibitors with varying potencies based on structural modifications.
Anticancer ActivityDemonstrated improved cytotoxicity in cancer cell lines using piperidine derivatives.
PROTAC OptimizationExplored amide-to-ester substitutions to enhance bioactivity and permeability in drug design.

Case Studies

  • Cytotoxicity in Cancer Models : A study evaluated the effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds with a more saturated structure exhibited better interaction with protein binding sites, leading to increased apoptosis rates compared to conventional drugs like bleomycin .
  • Alzheimer's Disease Treatment : Research focusing on piperidine analogs revealed that certain compounds displayed significant antiaggregatory effects on amyloid beta proteins while also inhibiting cholinesterase activity. These findings suggest a multi-targeted approach could be effective in treating Alzheimer's disease .

Q & A

Q. [Basic] What synthetic routes are commonly employed for the preparation of cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves Boc-protection of the piperidine ring followed by oxidation to introduce the 4-oxo group. For example, tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C with subsequent stirring for 2 hours has been used for similar piperidine derivatives . Optimization may involve adjusting reaction temperature (e.g., maintaining 0°C to prevent side reactions), stoichiometric ratios of Boc-protecting agent to amine (typically 1.1:1), and post-reaction purification via column chromatography using hexane/ethyl acetate gradients. Kinetic studies suggest monitoring reaction progress by TLC at 30-minute intervals to determine optimal reaction time .

Q. [Basic] Which analytical techniques provide the most reliable characterization of this compound's structural integrity and purity?

Answer:
Comprehensive characterization requires multi-technique validation:

  • ¹H/¹³C NMR : Confirm stereochemistry (cis-dimethyl configuration) through coupling constants and chemical shift patterns in CDCl₃ (δ 1.4–1.5 ppm for tert-butyl protons) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phase (70:30 v/v) at 1 mL/min flow rate .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z corresponding to C₁₃H₂₃NO₃ (calculated 253.17) .
  • Melting Point : Differential scanning calorimetry (DSC) to confirm reported values (e.g., 150°C) .

Q. [Advanced] How can researchers resolve discrepancies between experimental and computational solubility data for this compound?

Answer:
Discrepancies may arise from different calculation methods (e.g., ACD/Labs vs. experimental measurements). A systematic approach includes:

Experimental validation using shake-flask method in multiple solvents (water, DMSO, ethanol) at 25°C .

Comparison with computational predictions (logP-based models) using software like ACD/Percepta .

Assessment of crystal morphology via XRPD to identify polymorphic forms affecting solubility .
Document all measurement conditions (temperature, agitation speed, equilibration time) to enable direct comparison .

Q. [Basic] What safety protocols are essential when handling this compound in laboratory settings?

Answer:
Critical safety measures include:

  • PPE : Nitrile gloves, safety goggles, and lab coats .
  • Ventilation : Use fume hoods during weighing and reactions due to respiratory irritation risks .
  • Storage : Maintain at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Q. [Advanced] What experimental strategies can elucidate the compound's reactivity in nucleophilic substitution reactions at the 4-oxo position?

Answer:
Investigate reactivity through:

Kinetic Isotope Effects : Compare reaction rates using deuterated vs. non-deuterated substrates .

Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic centers .

Competitive Reactions : Expose to different nucleophiles (e.g., Grignard reagents vs. amines) in THF at -78°C to 25°C, monitoring by in-situ IR for intermediate formation .
Correlate results with Hammett substituent constants to predict regioselectivity .

Q. [Advanced] How can researchers validate the stereochemical configuration of the cis-dimethyl groups using spectroscopic methods?

Answer:
Key approaches include:

  • NOESY NMR : Detect spatial proximity between 2-CH₃ and 6-CH₃ protons through cross-peaks in DMSO-d₆ .
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-simulated spectra for cis vs. trans configurations .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (if suitable crystals can be grown) .
    Report coupling constants (J values) between axial/equatorial protons to support cis geometry .

Q. [Basic] What are the recommended storage conditions to maintain this compound's stability over extended periods?

Answer:
Optimal storage requires:

  • Temperature : -20°C for long-term (>6 months) or 2–8°C for short-term use .
  • Atmosphere : Argon or nitrogen headspace to prevent oxidation .
  • Container : Amber glass vials with PTFE-lined caps to minimize moisture ingress .
    Periodic purity checks via HPLC (every 3 months) are advised .

Q. [Advanced] What methodologies enable the study of this compound's metabolic stability in biological systems?

Answer:
Assess metabolic stability through:

Microsomal Incubations : Human liver microsomes (0.5 mg/mL) in PBS with NADPH regeneration system, analyzing degradation half-life via LC-MS/MS .

CYP Inhibition Assays : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates .

Stable Isotope Tracing : Use ¹³C-labeled analogs to track metabolic pathways in hepatocyte cultures .
Data normalization to control compounds (e.g., verapamil for CYP3A4 activity) ensures reliability .

Q. [Basic] How can researchers troubleshoot low yields during the final purification steps of this compound?

Answer:
Address low yields by:

  • Solvent Optimization : Test alternative eluents (e.g., dichloromethane/methanol) in column chromatography .
  • pH Adjustment : For acidic/basic impurities, employ acid-base extraction (e.g., 1M HCl wash) prior to chromatography .
  • Crystallization Screening : Use solvent/anti-solvent pairs (ethyl acetate/hexane) to enhance crystal formation .
    Monitor fractions by TLC and combine only pure fractions (<5% impurity) .

Q. [Advanced] What advanced spectroscopic techniques are suitable for investigating this compound's dynamic conformational changes in solution?

Answer:
Utilize:

  • Variable-Temperature NMR : Acquire spectra from -50°C to +50°C to observe ring puckering and chair-boat transitions .
  • 2D EXSY : Detect chemical exchange between conformers on the millisecond timescale .
  • Dielectric Spectroscopy : Measure dipole moment variations during conformational shifts in non-polar solvents .
    Correlate findings with molecular dynamics simulations (AMBER force field) to model energy barriers .

Properties

IUPAC Name

tert-butyl (2R,6S)-2,6-dimethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBYGASBXODWTQ-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C[C@@H](N1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

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